molecular formula C20H24N2O3 B2487672 2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797317-83-9

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

Cat. No.: B2487672
CAS No.: 1797317-83-9
M. Wt: 340.423
InChI Key: UVQOJYLSFHAJIO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is an organic compound characterized by the presence of methoxyphenyl and methoxypyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-(3-methoxypyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is unique due to its specific combination of methoxyphenyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQOJYLSFHAJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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